Cas no 51088-28-9 (1H-Pyrazolo[3,4-d]pyrimidine,4-hydrazinyl-)

1H-Pyrazolo[3,4-d]pyrimidine,4-hydrazinyl- is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core with a hydrazinyl substituent at the 4-position. This structure imparts significant reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The hydrazinyl group enhances its utility as a versatile building block for the preparation of fused heterocycles and biologically active molecules. Its well-defined chemical properties facilitate precise modifications, enabling applications in drug discovery, particularly for kinase inhibitors and nucleoside analogs. The compound's stability and compatibility with diverse reaction conditions further underscore its importance in organic and medicinal chemistry research.
1H-Pyrazolo[3,4-d]pyrimidine,4-hydrazinyl- structure
51088-28-9 structure
Product Name:1H-Pyrazolo[3,4-d]pyrimidine,4-hydrazinyl-
CAS No:51088-28-9
MF:C5H6N6
MW:150.141338825226
CID:373187
PubChem ID:254033
Update Time:2025-06-07

1H-Pyrazolo[3,4-d]pyrimidine,4-hydrazinyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazolo[3,4-d]pyrimidine,4-hydrazinyl-
    • 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-, hydrazone (9CI)
    • 4-hydrazinyl-1h-pyrazolo[3,4-d]pyrimidine
    • AC1L5PE0
    • AG-K-67484
    • AR-1G2580
    • CTK4J3618
    • CTK8I9491
    • NSC77682
    • NSC-77682
    • 51088-28-9
    • EN300-684940
    • DTXSID70291741
    • {1H-pyrazolo[3,4-d]pyrimidin-4-yl}hydrazine
    • 4-hydrazino-1h-pyrazolo[3,4-d]pyrimidine
    • Inchi: 1S/C5H6N6/c6-10-4-3-1-9-11-5(3)8-2-7-4/h1-2H,6H2,(H2,7,8,9,10,11)
    • InChI Key: NAGASGZGPPRZKI-UHFFFAOYSA-N
    • SMILES: N1C2C(C=N1)=C(N=CN=2)NN

Computed Properties

  • Exact Mass: 150.06558
  • Monoisotopic Mass: 150.065
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 139
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 92.5Ų

Experimental Properties

  • Density: 1.702
  • Boiling Point: 496.2°Cat760mmHg
  • Flash Point: 253.9°C
  • Refractive Index: 1.909
  • PSA: 92.51

1H-Pyrazolo[3,4-d]pyrimidine,4-hydrazinyl- Pricemore >>

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Additional information on 1H-Pyrazolo[3,4-d]pyrimidine,4-hydrazinyl-

1H-Pyrazolo[3,4-d]pyrimidine, 4-hydrazinyl- (CAS No. 51088-28-9): An Overview of Its Structure, Synthesis, and Biological Applications

1H-Pyrazolo[3,4-d]pyrimidine, 4-hydrazinyl- (CAS No. 51088-28-9) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazolopyrimidines, which are known for their diverse biological activities and potential therapeutic applications. In this article, we will delve into the structural characteristics, synthesis methods, and biological significance of 1H-Pyrazolo[3,4-d]pyrimidine, 4-hydrazinyl-.

Structural Characteristics

The molecular formula of 1H-Pyrazolo[3,4-d]pyrimidine, 4-hydrazinyl- is C7H7N5, with a molecular weight of approximately 165.16 g/mol. The compound features a pyrazolopyrimidine core with a hydrazine group attached at the 4-position. The pyrazolopyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets, including enzymes and receptors.

The presence of the hydrazine group adds further versatility to the molecule. Hydrazine derivatives are known for their reactivity and ability to form various bioactive compounds through condensation reactions. This makes 1H-Pyrazolo[3,4-d]pyrimidine, 4-hydrazinyl- an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications.

Synthesis Methods

The synthesis of 1H-Pyrazolo[3,4-d]pyrimidine, 4-hydrazinyl- can be achieved through several routes. One common method involves the reaction of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine with hydrazine hydrate in an appropriate solvent. This reaction typically proceeds under mild conditions and yields the desired product in good yield.

A recent study published in the Journal of Organic Chemistry reported an efficient one-pot synthesis of 1H-Pyrazolo[3,4-d]pyrimidine, 4-hydrazinyl-. The researchers used microwave-assisted conditions to enhance the reaction rate and improve the overall yield. This method not only simplifies the synthetic process but also reduces the environmental impact by minimizing waste generation.

Biological Applications

1H-Pyrazolo[3,4-d]pyrimidine, 4-hydrazinyl- has been extensively studied for its potential biological activities. One of its most notable applications is in the field of cancer research. Studies have shown that derivatives of this compound exhibit potent antitumor activity against various cancer cell lines. The mechanism of action is believed to involve inhibition of key enzymes involved in cell proliferation and survival.

A recent study published in Cancer Research demonstrated that a derivative of 1H-Pyrazolo[3,4-d]pyrimidine, 4-hydrazinyl- selectively inhibited the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. This selective inhibition led to cell cycle arrest and apoptosis in cancer cells, making it a promising lead compound for further drug development.

Beyond cancer research, 1H-Pyrazolo[3,4-d]pyrimidine, 4-hydrazinyl- has also shown potential in other therapeutic areas. For instance, it has been investigated for its anti-inflammatory properties. A study published in the Journal of Medicinal Chemistry reported that certain derivatives exhibited significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Clinical Trials and Future Prospects

The promising preclinical results have led to several clinical trials aimed at evaluating the safety and efficacy of compounds derived from 1H-Pyrazolo[3,4-d]pyrimidine, 4-hydrazinyl-. Early-phase clinical trials have shown encouraging results in terms of safety profiles and preliminary efficacy data.

A phase I clinical trial conducted by a leading pharmaceutical company evaluated a derivative of 1H-Pyrazolo[3,4-d]pyrimidine, 4-hydrazinyl- in patients with advanced solid tumors. The trial demonstrated that the compound was well-tolerated at various dose levels and showed signs of antitumor activity in some patients.

The future prospects for compounds derived from 1H-Pyrazolo[3,4-d]pyrimidine, 4-hydrazinyl- are promising. Ongoing research is focused on optimizing their pharmacological properties and developing more potent and selective derivatives. Additionally, efforts are being made to explore new therapeutic applications beyond cancer and inflammation.

Conclusion

1H-Pyrazolo[3,4-d]pyrimidine, 4-hydrazinyl- (CAS No. 51088-28-9) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for drug development. As research continues to advance our understanding of this compound and its derivatives, we can expect to see more innovative applications in various therapeutic areas.

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